Pentanedioic acid, bis(2-(2-(2-butoxyethoxy)ethoxy)ethyl) ester
Description
Pentanedioic acid, bis(2-(2-(2-butoxyethoxy)ethoxy)ethyl) ester is a diester derived from glutaric acid (pentanedioic acid) and 2-(2-(2-butoxyethoxy)ethoxy)ethanol. This compound features a central glutaric acid backbone esterified with two branched ethoxylated butoxy groups. Such esters are commonly used as plasticizers, lubricants, or solvents in industrial applications due to their compatibility with polymers and resistance to extraction .
Properties
CAS No. |
65520-42-5 |
|---|---|
Molecular Formula |
C25H48O10 |
Molecular Weight |
508.6 g/mol |
IUPAC Name |
bis[2-[2-(2-butoxyethoxy)ethoxy]ethyl] pentanedioate |
InChI |
InChI=1S/C25H48O10/c1-3-5-10-28-12-14-30-16-18-32-20-22-34-24(26)8-7-9-25(27)35-23-21-33-19-17-31-15-13-29-11-6-4-2/h3-23H2,1-2H3 |
InChI Key |
VYYKGEAVUMSSBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOCCOCCOC(=O)CCCC(=O)OCCOCCOCCOCCCC |
physical_description |
Liquid |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentanedioic acid, bis(2-(2-(2-butoxyethoxy)ethoxy)ethyl) ester typically involves esterification reactions. One common method is the reaction of pentanedioic acid with 2-(2-(2-butoxyethoxy)ethoxy)ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. Large-scale reactors equipped with efficient mixing and heating systems are used to maintain optimal reaction conditions. The product is then purified through distillation or crystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Pentanedioic acid, bis(2-(2-(2-butoxyethoxy)ethoxy)ethyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles are employed under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers, depending on the nucleophile used.
Scientific Research Applications
Pentanedioic acid, bis(2-(2-(2-butoxyethoxy)ethoxy)ethyl) ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its use in the formulation of pharmaceuticals and as a potential therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and plasticizers due to its flexibility and stability.
Mechanism of Action
The mechanism of action of pentanedioic acid, bis(2-(2-(2-butoxyethoxy)ethoxy)ethyl) ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then participate in biochemical pathways. The butoxyethoxyethoxyethyl groups provide hydrophobic interactions, enhancing the compound’s solubility and stability in different environments.
Comparison with Similar Compounds
Variation in Diacid Chain Length
Impact of Diacid Chain Length :
Variation in Ester Group Complexity
Impact of Ester Group :
- Branched ethoxyethoxyethyl groups (target compound): Enhance solubility in non-polar matrices and reduce volatility compared to linear esters .
- Simple alkyl groups (e.g., 2-ethylhexyl) : Lower production cost but higher volatility .
- Methoxyethyl groups : Increase polarity, making them suitable for hydrophilic applications .
Biological Activity
Pentanedioic acid, bis(2-(2-(2-butoxyethoxy)ethoxy)ethyl) ester, commonly referred to as bis(2-butoxyethoxy) adipate, is a compound that has garnered attention due to its potential biological activities and applications in various fields. This article explores its biological activity, including toxicity, pharmacokinetics, and therapeutic potential, supported by case studies and research findings.
Chemical Structure and Properties
This compound is a diester derived from pentanedioic acid and 2-butoxyethanol. The molecular formula is C22H42O8, and it is characterized by its hydrophilic ether chains which enhance its solubility in various solvents.
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
Case Studies
- Toxicity Assessment : A study on the inhalation toxicity of non-nicotine e-cigarette constituents highlighted that 2-butoxyethanol can lead to significant health risks when inhaled. The study emphasized the need for careful assessment of exposure levels in consumer products containing this compound .
- Dermal Exposure Studies : Research involving dermal exposure to 2-butoxyethanol showed that it can cause skin irritation and systemic effects at higher concentrations. These findings are critical for understanding the safety profile of products containing pentanedioic acid esters .
- Environmental Impact Studies : Investigations into the environmental persistence of similar esters indicate that they may pose risks to aquatic life due to their toxicity profiles. This underscores the importance of evaluating the ecological impact of pentanedioic acid derivatives .
Table 1: Summary of Toxicological Findings
Table 2: Pharmacokinetic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
